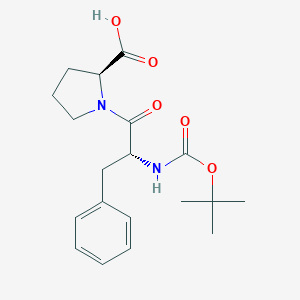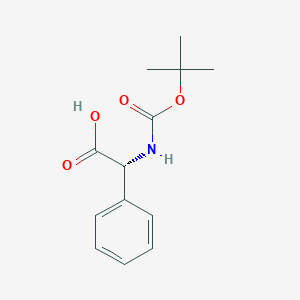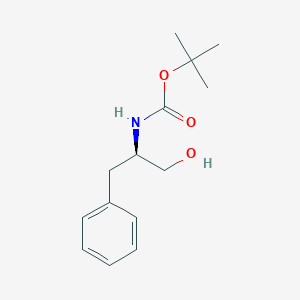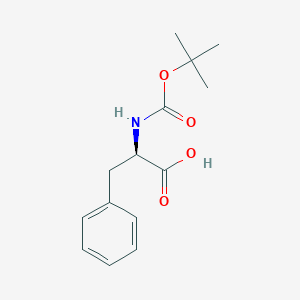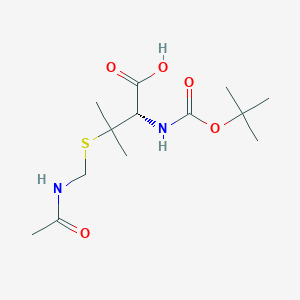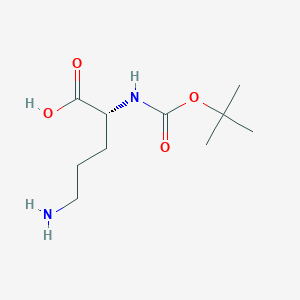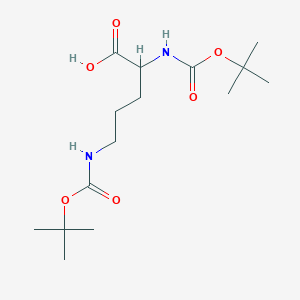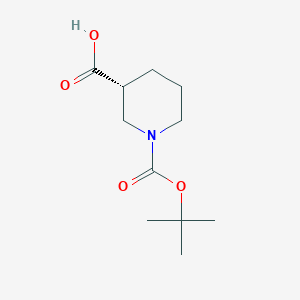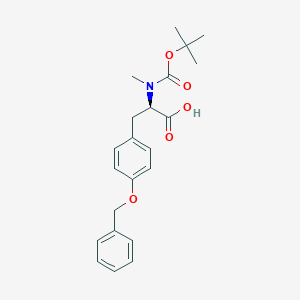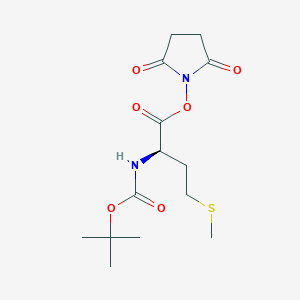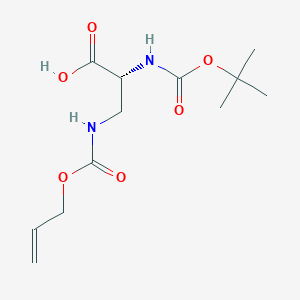
Boc-D-dap(aloc)-OH
Vue d'ensemble
Description
Boc-D-dap(aloc)-OH, also known as N-[(tert-Butoxy)carbonyl]-D-2,3-diaminopropionic acid allyl ester, is a derivative of the amino acid D-2,3-diaminopropionic acid. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-dap(aloc)-OH typically involves the protection of the amino and carboxyl groups of D-2,3-diaminopropionic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with an allyl ester (aloc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) to facilitate the protection reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups and the purification of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the synthesized compound.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-dap(aloc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and aloc protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.
Substitution Reactions: Replacement of the allyl ester group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal, while palladium catalysts are used for aloc group removal.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Substitution: Allyl ester groups can be replaced using nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Boc-D-dap(aloc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block for the synthesis of complex peptides and proteins.
Drug Development: Utilized in the design and synthesis of peptide-based drugs.
Bioconjugation: Employed in the attachment of peptides to other biomolecules for studying protein-protein interactions.
Material Science: Used in the development of peptide-based materials with unique properties.
Mécanisme D'action
The mechanism of action of Boc-D-dap(aloc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and aloc) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protective groups under specific conditions enables the final peptide product to be obtained.
Comparaison Avec Des Composés Similaires
Boc-D-dap(aloc)-OH can be compared with other protected amino acids, such as:
Boc-D-dap(Z)-OH: Similar in structure but with a benzyloxycarbonyl (Z) protective group instead of an allyl ester.
Boc-D-dap(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Boc-D-dap(OMe)-OH: Features a methoxy protective group.
The uniqueness of this compound lies in its allyl ester protective group, which offers specific advantages in certain synthetic applications, such as ease of removal under mild conditions.
Propriétés
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPOSBLDRPESJX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134710 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179251-60-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179251-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
